Tyr-Pro-Phe-Phe-NHNH2
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Overview
Description
Tyr-Pro-Phe-Phe-NHNH2: is a synthetic derivative of endomorphin-2, an endogenous opioid peptide. Endomorphin-2, with the sequence Tyr-Pro-Phe-Phe-NH2, is known for its high affinity and selectivity for the μ-opioid receptor. This compound plays a significant role in various physiological processes, including pain perception and stress responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Tyr-Pro-Phe-Phe-NHNH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like HBTU or DIC in the presence of a base such as DIPEA.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Industrial Production Methods: : Industrial production of peptides like this compound often employs large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, involving rigorous purification steps such as HPLC.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Tyr-Pro-Phe-Phe-NHNH2 can undergo oxidation reactions, particularly at the tyrosine residue, forming dityrosine or other oxidized products.
Reduction: Reduction reactions can target the peptide bonds or side chains, altering the peptide’s structure and function.
Substitution: Substitution reactions can modify the side chains of the amino acids, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like sodium borohydride or dithiothreitol.
Substitution: Various alkylating or acylating agents under controlled conditions.
Major Products: : The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to dityrosine formation, while reduction can yield modified peptides with altered biological activity .
Scientific Research Applications
Chemistry: : Tyr-Pro-Phe-Phe-NHNH2 is used in the study of peptide chemistry, particularly in understanding the structure-activity relationships of opioid peptides.
Biology: : In biological research, this compound is used to investigate the role of endomorphins in pain modulation and stress responses. It serves as a model peptide for studying receptor-ligand interactions.
Medicine: : this compound has potential therapeutic applications in pain management due to its high affinity for the μ-opioid receptor. It is also explored for its role in modulating immune responses and neuroprotection .
Industry: : In the pharmaceutical industry, this compound is used in the development of new analgesics and other therapeutic agents targeting the opioid system .
Mechanism of Action
Tyr-Pro-Phe-Phe-NHNH2 exerts its effects primarily through the μ-opioid receptor. Upon binding to this receptor, it activates intracellular signaling pathways that lead to analgesia and other physiological responses. The compound’s high selectivity for the μ-opioid receptor makes it a valuable tool for studying opioid receptor pharmacology .
Comparison with Similar Compounds
Similar Compounds
Endomorphin-1: Tyr-Pro-Trp-Phe-NH2
Endomorphin-2: Tyr-Pro-Phe-Phe-NH2
Acetyl-Tyr-Pro-Phe-Phe-NH2: A synthetic derivative with an acetyl group at the N-terminus.
Uniqueness: : Tyr-Pro-Phe-Phe-NHNH2 is unique due to the presence of the hydrazide group at the C-terminus, which can influence its binding affinity and selectivity for the μ-opioid receptor. This modification can also affect the peptide’s stability and resistance to enzymatic degradation .
Properties
Molecular Formula |
C32H38N6O5 |
---|---|
Molecular Weight |
586.7 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C32H38N6O5/c33-25(18-23-13-15-24(39)16-14-23)32(43)38-17-7-12-28(38)31(42)36-26(19-21-8-3-1-4-9-21)29(40)35-27(30(41)37-34)20-22-10-5-2-6-11-22/h1-6,8-11,13-16,25-28,39H,7,12,17-20,33-34H2,(H,35,40)(H,36,42)(H,37,41)/t25-,26-,27-,28-/m0/s1 |
InChI Key |
JZSLBNUKUIAYPN-LJWNLINESA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NN |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NN |
Origin of Product |
United States |
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